rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride
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Overview
Description
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride: is a synthetic compound that features a cyclopropane ring substituted with a thiazole group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride typically involves the following steps:
Formation of the Cyclopropane Ring: This can be achieved through cyclopropanation reactions, often using diazo compounds and transition metal catalysts.
Introduction of the Thiazole Group: The thiazole ring can be introduced via a condensation reaction involving a thioamide and an α-haloketone.
Amination: The amine group can be introduced through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, green chemistry principles, and advanced purification techniques.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiazole ring.
Reduction: Reduction reactions could target the cyclopropane ring or the thiazole ring.
Substitution: Nucleophilic or electrophilic substitution reactions can occur at the amine group or the thiazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Reagents like alkyl halides, acyl chlorides, or sulfonyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could lead to dehydrogenated products.
Scientific Research Applications
Chemistry
Organic Synthesis: The compound can be used as a building block for the synthesis of more complex molecules.
Catalysis: It may serve as a ligand in catalytic reactions.
Biology
Biological Activity: The compound could be studied for its potential biological activity, such as antimicrobial or anticancer properties.
Medicine
Drug Development: It might be investigated as a potential drug candidate or as a precursor for pharmaceuticals.
Industry
Material Science: The compound could be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride exerts its effects would depend on its specific application. For example, if it is used as a drug, it might interact with specific molecular targets such as enzymes or receptors, modulating their activity and leading to a therapeutic effect.
Comparison with Similar Compounds
Similar Compounds
rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine: The non-dihydrochloride form.
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine: The enantiomerically pure form.
2-(1,3-thiazol-4-yl)cyclopropan-1-amine: Without the specific stereochemistry.
Uniqueness
The unique combination of the cyclopropane ring, thiazole group, and amine group in rac-(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine dihydrochloride may confer specific chemical and biological properties that are not present in similar compounds. This could include unique reactivity, stability, or biological activity.
Properties
Molecular Formula |
C6H10Cl2N2S |
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Molecular Weight |
213.13 g/mol |
IUPAC Name |
(1R,2R)-2-(1,3-thiazol-4-yl)cyclopropan-1-amine;dihydrochloride |
InChI |
InChI=1S/C6H8N2S.2ClH/c7-5-1-4(5)6-2-9-3-8-6;;/h2-5H,1,7H2;2*1H/t4-,5-;;/m1../s1 |
InChI Key |
LMIXVRIBXZYQNH-ALUAXPQUSA-N |
Isomeric SMILES |
C1[C@H]([C@@H]1N)C2=CSC=N2.Cl.Cl |
Canonical SMILES |
C1C(C1N)C2=CSC=N2.Cl.Cl |
Origin of Product |
United States |
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